Hydrogenselenate

Acid-base chemistry Speciation control Aqueous selenium chemistry

Hydrogenselenate (hydrogen selenate, HSeO₄⁻) is the monovalent selenium(VI) oxoanion, the conjugate base of selenic acid (H₂SeO₄) and the conjugate acid of the selenate dianion (SeO₄²⁻). It is a tetrahedral species in which one proton is covalently bound to an oxygen of the SeO₄ framework, yielding a formal Se – OH bond length of approximately 1.70 Å, distinctly longer than the non-protonated Se – O bonds (∼1.62 Å) [3.0.CO;2-9" target="_blank">2].

Molecular Formula HO4Se-
Molecular Weight 143.98 g/mol
CAS No. 14998-57-3
Cat. No. B1232600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogenselenate
CAS14998-57-3
Molecular FormulaHO4Se-
Molecular Weight143.98 g/mol
Structural Identifiers
SMILESO[Se](=O)(=O)[O-]
InChIInChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
InChIKeyQYHFIVBSNOWOCQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogenselenate (CAS 14998-57-3): Procurement-Relevant Identity, Class, and Key Differentiators


Hydrogenselenate (hydrogen selenate, HSeO₄⁻) is the monovalent selenium(VI) oxoanion, the conjugate base of selenic acid (H₂SeO₄) and the conjugate acid of the selenate dianion (SeO₄²⁻) [1]. It is a tetrahedral species in which one proton is covalently bound to an oxygen of the SeO₄ framework, yielding a formal Se – OH bond length of approximately 1.70 Å, distinctly longer than the non-protonated Se – O bonds (∼1.62 Å) [2]. The ion is the predominant Se(VI) species under strongly acidic aqueous conditions and serves as the key precursor or intermediate in the synthesis of numerous metal hydrogen selenate salts, many of which exhibit ferroelectric, superprotonic, or nonlinear optical properties [3].

Why Selenate, Hydrogen Sulfate, or Selenite Cannot Replace Hydrogenselenate in Targeted Applications


Although hydrogenselenate shares the Se(VI) oxidation state with selenate (SeO₄²⁻) and is isostructural with hydrogen sulfate (HSO₄⁻) in many salts, the presence of a single acidic proton fundamentally alters its acid–base equilibrium, hydrogen-bonding architecture, and redox behavior. The pKa₂ of HSeO₄⁻ (1.70–1.92) differs measurably from that of HSO₄⁻ (1.99), shifting the pH window in which the monoprotonated species predominates [1]. The elongated Se–OH bond (∼1.70 Å) versus the Se–O bond (∼1.62 Å) creates an asymmetric tetrahedron that is not present in the fully deprotonated SeO₄²⁻ ion, enabling directional hydrogen-bonded chains and dimers that govern ferroelectric and superprotonic phase transitions [2]. Critically, unlike its sulfate structural analog, hydrogenselenate retains the oxidizing character of Se(VI), with a standard reduction potential (SeO₄²⁻/SeO₃²⁻) of +1.075 V, meaning it can participate in redox transformations that are inaccessible to sulfate-based materials [3].

Hydrogenselenate (CAS 14998-57-3): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Acid Dissociation Constant (pKa₂): HSeO₄⁻ Is a Stronger Brønsted Acid than HSO₄⁻

The second acid dissociation constant of selenic acid, corresponding to the HSeO₄⁻ ⇌ H⁺ + SeO₄²⁻ equilibrium, is pKa₂ = 1.70 as determined by ab initio molecular dynamics simulation, in agreement with experimental potentiometric data [1]. This is 0.29 pKa units lower (i.e., a Ka approximately 2-fold larger) than the pKa₂ of hydrogen sulfate (HSO₄⁻ ⇌ H⁺ + SO₄²⁻; pKa₂ = 1.99, Ka = 1.2 × 10⁻²) [2]. Under acidic conditions where the monoprotonated oxoanion is the target species, hydrogenselenate persists as HSeO₄⁻ over a narrower, more acidic pH window than its sulfur analog, directly affecting speciation control in synthesis and separation workflows.

Acid-base chemistry Speciation control Aqueous selenium chemistry

Intramolecular Se–OH vs. Se–O Bond Length Asymmetry: Structural Discrimination from Selenate

Single-crystal X-ray diffraction of divalent metal hydrogen selenates M(HSeO₄)₂ (M = Mg, Mn, Zn) reveals that the proton-bearing Se–OH bond distance (mean 1.70 Å) is approximately 0.08–0.10 Å longer than the non-protonated Se–O distances (mean 1.62 Å) within the same HSeO₄⁻ tetrahedron [1]. In contrast, the fully deprotonated selenate ion (SeO₄²⁻) exhibits four equivalent Se–O bonds of approximately 1.66 Å (gas-phase and solid-state values) with no such asymmetry [2]. The resulting asymmetric tetrahedron in HSeO₄⁻ is the structural prerequisite for forming directional O–H···O hydrogen-bonded chains and cyclic dimers that are absent in simple selenate salts.

Crystal engineering Hydrogen-bonded networks X-ray crystallography

Electro-Optic Pockels Coefficient: RbHSeO₄ Exhibits r₄₂ = 750 pm/V, Among the Largest Ever Reported

Rubidium hydrogen selenate (RbHSeO₄) crystals exhibit an electro-optic Pockels coefficient r₄₂ of 750 pm/V measured at 1 kHz, which is among the largest values reported for any crystalline material [1]. The half-wave voltage (Vπ) is exceptionally low at approximately 27 V [2]. For comparison, standard industrial electro-optic materials show dramatically smaller coefficients: LiNbO₃ r₃₃ ≈ 31 pm/V, and KH₂PO₄ (KDP) r₄₁ ≈ 8.6 pm/V. The RbHSeO₄ coefficient is thus a factor of ~24 larger than LiNbO₃ and ~87 times larger than KDP. This performance originates from the hydrogen-bonded ferroelectric domain structure unique to the MHSeO₄ family, not from the SeO₄ framework alone.

Electro-optic modulation Ferroelectric materials Nonlinear optics

Superprotonic Phase Transition Temperature: HSeO₄⁻ Complexes Transition ~40 °C Lower than HSO₄⁻ Analogs

Supramolecular complexes of 18-crown-6 ether with alkali metal hydrogenselenates (K⁺, Rb⁺, Cs⁺) exhibit superprotonic phase transition temperatures that are approximately 40 °C lower than those of their hydrogen sulfate (HSO₄⁻) counterparts [1]. For the Rb-complex specifically, substitution of HSO₄⁻ by HSeO₄⁻ changes the phase transition behavior from a two-step to a single-step isostructural transition. The inclusion of 18-crown-6 ether lowered transition temperatures by ~40 °C compared to the pure solid acids, and further replacement of HSO₄⁻ with HSeO₄⁻ produced an additional ~5–10 °C depression relative to the corresponding HSO₄⁻ crown complexes. This tunability is a direct consequence of the altered hydrogen-bonding energetics when the heavier Se center replaces S.

Solid-state proton conductors Phase transition engineering Fuel cell electrolytes

Redox Activity: HSeO₄⁻/SeO₄²⁻ Is a Viable Oxidizer (E° = +1.075 V) Unlike Redox-Inert HSO₄⁻/SO₄²⁻

The selenate/selenite redox couple (SeO₄²⁻ + 2H⁺ + 2e⁻ ⇌ SeO₃²⁻ + H₂O) has a standard reduction potential E° = +1.075 V versus SHE, making Se(VI) a thermodynamically competent oxidizer capable of oxidizing, for example, chloride to chlorine or bromide to bromine under acidic conditions [1]. The hydrogen selenate ion (HSeO₄⁻), as the predominant Se(VI) species in acidic media, inherits this oxidizing power. By contrast, the sulfate/bisulfate system is redox-inert under all but the most extreme conditions (e.g., >2 V anodic potentials or molten-salt electrolysis). This redox capability is entirely absent in hydrogen sulfate, meaning that any application requiring concurrent acidic proton activity and oxidative power must specifically employ hydrogenselenate [2].

Redox chemistry Selenium speciation Electrosynthesis

Hydrogenselenate (CAS 14998-57-3): Best-Fit Application Scenarios Grounded in Quantitative Differentiation


Low-Power Electro-Optic Modulators and Pockels Cells Based on RbHSeO₄ Crystals

Rubidium hydrogen selenate crystals offer a Pockels coefficient r₄₂ = 750 pm/V and a half-wave voltage of only ~27 V, enabling electro-optic modulation at drive voltages an order of magnitude lower than those required by LiNbO₃ or KDP [1]. This scenario is directly validated by the quantitative electro-optic evidence in Section 3. Procurement of phase-pure RbHSeO₄ single crystals is essential because co-crystallization with the sulfate analog or incomplete protonation yields materials with degraded electro-optic performance. The ferroelectric domain structure responsible for the giant Pockels effect is specific to the hydrogen-bonded chains formed by HSeO₄⁻ anions and is lost when the fully deprotonated selenate or the sulfate analog is substituted.

Intermediate-Temperature Solid Acid Proton Conductors for Fuel Cells

Hydrogenselenate salts such as CsHSeO₄ and mixed HSeO₄⁻/HSO₄⁻ solid solutions exhibit superprotonic phase transitions at temperatures 40 °C lower than their pure sulfate counterparts, as established by DSC and variable-temperature XRD [2]. This enables proton conductivity in the technologically critical 100–200 °C range without the dehydration penalties that plague HSO₄⁻-based electrolytes. Researchers and procurement specialists should select specifically the hydrogenselenate composition when targeting lower operating temperatures; substitution with the hydrogen sulfate analog raises the operating window and may necessitate higher thermal budgets.

Precision Synthesis of Metal Hydrogen Selenate Coordination Frameworks

The synthesis of crystalline M(HSeO₄)₂ frameworks (M = Mg, Mn, Zn, Cd) requires the HSeO₄⁻ ion as the direct building block, as the Se–OH···O hydrogen-bonding motif directs the formation of zigzag chains and screw-chain architectures that are not accessible from SeO₄²⁻ alone [3]. The bond-length asymmetry (Se–OH = 1.70 Å vs. Se–O = 1.62 Å) is the structural signature that pre-organizes these hydrogen-bonded topologies. Using selenate salts with external acid addition generates mixtures of protonation states and unpredictable crystallization outcomes; pre-formed hydrogen selenate salts ensure stoichiometric control and phase purity.

Acidic Oxidative Media for Selective Selenium-Mediated Transformations

When a reaction requires both strong acidity (pH < 2) and a moderate oxidizing agent, HSeO₄⁻ is uniquely suited: it provides the acidic proton function of hydrogen sulfate while simultaneously delivering the oxidative power of Se(VI) (E° = +1.075 V) [4]. This dual functionality is inaccessible to HSO₄⁻ (redox-inert) and cannot be replicated by mixing selenate with a separate acid without altering the speciation. Direct procurement of a hydrogen selenate reagent eliminates the need to titrate selenic acid to the monoprotonated state, reducing variability in stoichiometric reaction protocols.

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